4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide
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Overview
Description
4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide is a synthetic organic compound with the molecular formula C17H14FN5O2 and a molecular weight of 339.33 g/mol This compound is characterized by its unique structure, which includes a fluoroquinazoline moiety, an azetidine ring, and a pyridine carboxamide group
Preparation Methods
The synthesis of 4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide typically involves multiple steps, including the formation of the fluoroquinazoline core, the construction of the azetidine ring, and the coupling of these intermediates with the pyridine carboxamide group. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The fluoroquinazoline moiety is known to interact with DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and repair. This interaction can lead to the inhibition of bacterial growth and proliferation. Additionally, the compound’s structure allows it to interact with various cellular receptors and enzymes, modulating their activity and leading to potential therapeutic effects.
Comparison with Similar Compounds
4-{[1-(6-Fluoroquinazolin-4-yl)azetidin-3-yl]oxy}pyridine-2-carboxamide can be compared with other similar compounds, such as:
4-[1-(6-Chloroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide: This compound has a chloro group instead of a fluoro group, which can affect its chemical reactivity and biological activity.
4-[1-(6-Methylquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide: The presence of a methyl group can influence the compound’s solubility and interaction with biological targets.
4-[1-(6-Bromoquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide: The bromo group can alter the compound’s electronic properties and reactivity
Properties
IUPAC Name |
4-[1-(6-fluoroquinazolin-4-yl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN5O2/c18-10-1-2-14-13(5-10)17(22-9-21-14)23-7-12(8-23)25-11-3-4-20-15(6-11)16(19)24/h1-6,9,12H,7-8H2,(H2,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPGMUOMLWWZTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC3=C2C=C(C=C3)F)OC4=CC(=NC=C4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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